3-(Cyclopentyloxy)pyridine
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Overview
Description
Pyridine, 3-(cyclopentyloxy)- (9CI): is an organic compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol It is a derivative of pyridine, where the hydrogen atom at the third position is replaced by a cyclopentyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3-(cyclopentyloxy)- (9CI) can be achieved through several methods. One common approach involves the reaction of pyridine with cyclopentanol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with an acid catalyst to facilitate the formation of the cyclopentyloxy group .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods ensure consistent product quality and higher yields. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Pyridine, 3-(cyclopentyloxy)- (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, such as dihydropyridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
Chemistry: In chemistry, Pyridine, 3-(cyclopentyloxy)- (9CI) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology and Medicine: Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and polymers. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of functional materials .
Mechanism of Action
The mechanism of action of Pyridine, 3-(cyclopentyloxy)- (9CI) involves its interaction with specific molecular targets. The pyridine ring can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The cyclopentyloxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
Pyridine: The parent compound, which lacks the cyclopentyloxy group.
Pyridine, 3-(methoxy)-: A similar compound where the cyclopentyloxy group is replaced by a methoxy group.
Pyridine, 3-(ethoxy)-: Another analog with an ethoxy group instead of cyclopentyloxy.
Uniqueness: Pyridine, 3-(cyclopentyloxy)- (9CI) is unique due to the presence of the cyclopentyloxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications .
Biological Activity
3-(Cyclopentyloxy)pyridine is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.
Mechanisms of Biological Activity
The biological activity of this compound has been linked to several mechanisms:
- Inhibition of Chemokine Receptors : Studies indicate that compounds similar to this compound can inhibit the binding of chemokines to their receptors, particularly CXCR4 and CCR5. This inhibition can potentially protect against HIV infection by preventing viral entry into immune cells .
- Anti-inflammatory Effects : Research suggests that this compound may exhibit anti-inflammatory properties by modulating pathways such as NF-κB. Inhibition of this pathway has been associated with reduced production of pro-inflammatory cytokines .
- Antitumor Activity : Preliminary studies have indicated potential antitumor effects, possibly through the induction of apoptosis in cancer cells. This is relevant for developing new cancer therapies .
Study 1: Chemokine Receptor Inhibition
A patent application highlighted the ability of compounds related to this compound to inhibit chemokine receptor signaling. In vitro tests demonstrated that these compounds could reduce intracellular calcium levels in response to SDF-1 binding to CXCR4, indicating a potential mechanism for their protective effects against HIV .
Study 2: Anti-inflammatory Activity
In a study evaluating the effects on the NF-κB pathway, compounds structurally related to this compound exhibited significant inhibitory effects. The IC50 values for two tested analogs were found to be 1.64 μM and 9.05 μM, respectively, with no observed cytotoxicity at concentrations up to 100 μM. This suggests a promising profile for anti-inflammatory drug development .
Comparative Biological Activity Table
Properties
Molecular Formula |
C10H13NO |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
3-cyclopentyloxypyridine |
InChI |
InChI=1S/C10H13NO/c1-2-5-9(4-1)12-10-6-3-7-11-8-10/h3,6-9H,1-2,4-5H2 |
InChI Key |
AEURMOGNMPKNFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=CN=CC=C2 |
Origin of Product |
United States |
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